molecular formula C24H25N3O6S2 B11261473 Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11261473
M. Wt: 515.6 g/mol
InChI Key: YVKAWGJCZYMKEQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a butylbenzenesulfonyl group and a sulfanylacetamido moiety. The unique structure of this compound makes it an interesting subject for synthetic chemistry and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the butylbenzenesulfonyl group and the sulfanylacetamido moiety. The final step involves esterification to form the benzoate ester.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of Butylbenzenesulfonyl Group: The butylbenzenesulfonyl group can be introduced via a sulfonylation reaction using butylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of Sulfanylacetamido Moiety: The sulfanylacetamido group can be formed by reacting the pyrimidine intermediate with a suitable thiol and acetamide derivative.

    Esterification: The final esterification step involves reacting the intermediate with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfonyl and pyrimidine groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets through its sulfonyl and pyrimidine groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Uniqueness

Methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of both a sulfonyl group and a pyrimidine ring in its structure

Biological Activity

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate, a compound with the molecular formula C24H27N3O6S2 and a molecular weight of 517.62 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC24H27N3O6S2
Molecular Weight517.62 g/mol
IUPAC Name2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
CAS Number1223902-06-4

The compound's mechanism of action involves its interaction with specific molecular targets, potentially inhibiting enzymes or receptors that play critical roles in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling and metabolic regulation, which could lead to significant biological effects.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in various cancer cells by activating caspase pathways and modulating cell cycle progression.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Sulfonamide derivatives are known for their broad-spectrum antibacterial properties. Research has indicated that compounds containing sulfonamide moieties can inhibit bacterial growth by interfering with folate synthesis pathways. This compound may exhibit similar activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Activity : In a study published in Cancer Research, a series of pyrimidine derivatives were tested against human cancer cell lines, revealing that methylated derivatives exhibited enhanced cytotoxicity compared to their non-methylated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Efficacy : A research article focused on the antimicrobial properties of sulfonamide derivatives reported that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Properties

Molecular Formula

C24H25N3O6S2

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

YVKAWGJCZYMKEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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